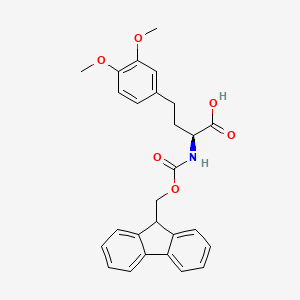
2-(Dimethylamino)Ipyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)Ipyridine-3-boronic acid, also known as DMAP-Boronic acid, is a versatile and useful reagent used in organic synthesis. It is a colorless solid and is soluble in water. DMAP-Boronic acid is a popular reagent used in the synthesis of various compounds, and its versatile nature makes it a valuable tool for chemists.
Applications De Recherche Scientifique
2-(Dimethylamino)Ipyridine-3-boronic acid acid is widely used in organic synthesis and has a wide range of applications in scientific research. It is used in the synthesis of complex molecules, such as pharmaceuticals, pesticides, and other organic compounds. 2-(Dimethylamino)Ipyridine-3-boronic acid acid is also used in the synthesis of polymers, such as polyesters and polyamides. In addition, it is used in the synthesis of fluorescent molecules, which are important for a variety of scientific applications, such as imaging and diagnostics.
Mécanisme D'action
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a nucleophilic reagent that is used in a variety of organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form a boronate ester. The boronate ester then undergoes a series of chemical transformations, such as hydrolysis, to form the desired product. The reaction is typically catalyzed by a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid.
Biochemical and Physiological Effects
2-(Dimethylamino)Ipyridine-3-boronic acid acid is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. Therefore, it is considered to be safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)Ipyridine-3-boronic acid acid is a versatile and useful reagent for organic synthesis. It is stable and can be stored for long periods of time. It is also easy to use and can be used in a variety of reactions. However, it is important to note that 2-(Dimethylamino)Ipyridine-3-boronic acid acid is an acidic reagent, and therefore it is important to take proper safety measures when working with it.
Orientations Futures
The versatile nature of 2-(Dimethylamino)Ipyridine-3-boronic acid acid makes it a valuable tool for chemists. In the future, it may be used in the synthesis of more complex molecules, such as pharmaceuticals and other organic compounds. It may also be used in the synthesis of polymers, such as polyesters and polyamides. In addition, its fluorescent properties may be used in the development of new imaging and diagnostic techniques. Finally, its stability and ease of use may make it a valuable tool for drug delivery systems.
Méthodes De Synthèse
2-(Dimethylamino)Ipyridine-3-boronic acid acid is synthesized through a condensation reaction between dimethylaminopyridine and boronic acid. This reaction is usually done in an aqueous solution, and the product is then isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which helps to neutralize the acidic boronic acid. The reaction can be further optimized by changing the reaction temperature, pH, and other parameters.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGVCOKQNEMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridin-3-ylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)



![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)





![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)